molecular formula C31H50N4O4 B2706875 Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate CAS No. 2389064-51-9

Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate

Cat. No.: B2706875
CAS No.: 2389064-51-9
M. Wt: 542.765
InChI Key: RDGFXQHURBXDIW-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is a synthetic compound used in various scientific research applications. It is a derivative of L-glutamic acid, modified with a palmitoyl group and a tert-butyl ester. This compound is often utilized in peptide synthesis and biochemical studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate typically involves the following steps:

    Protection of the Glutamic Acid: The carboxyl groups of L-glutamic acid are protected using tert-butyl esters.

    Palmitoylation: The amino group of the protected L-glutamic acid is reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the palmitoyl derivative.

    Bt Group Introduction: The Bt group is introduced through a coupling reaction with an appropriate reagent, such as Bt-OSu (N-hydroxysuccinimide ester of Bt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection and Palmitoylation: Large quantities of L-glutamic acid are protected and palmitoylated using automated reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate undergoes various chemical reactions, including:

    Hydrolysis: The tert-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acids.

    Substitution: The Bt group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the Bt group under mild conditions.

Major Products Formed

    Hydrolysis: The major products are L-glutamic acid derivatives with free carboxylic acids.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is widely used in scientific research, including:

    Peptide Synthesis: It serves as a building block in the synthesis of complex peptides.

    Biochemical Studies: It is used to study enzyme-substrate interactions and protein modifications.

    Medical Research: It is employed in the development of drug delivery systems and therapeutic agents.

    Industrial Applications: It is used in the production of cosmetics and pharmaceuticals due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The palmitoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The Bt group facilitates binding to specific receptors or enzymes, modulating their activity. The tert-butyl ester groups protect the compound from premature degradation, ensuring its stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Palm-L-Glu(OSu)-OMe: A similar compound with a methoxy group instead of a tert-butyl ester.

    Palm-L-Glu(OH)-OBzl: A derivative with a benzyloxy group.

Uniqueness

Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is unique due to its combination of a palmitoyl group, Bt group, and tert-butyl ester. This combination provides enhanced stability, lipophilicity, and specific binding properties, making it suitable for various research applications.

Properties

IUPAC Name

tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N4O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28(36)32-26(30(38)39-31(2,3)4)23-24-29(37)35-27-21-19-18-20-25(27)33-34-35/h18-21,26H,5-17,22-24H2,1-4H3,(H,32,36)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGFXQHURBXDIW-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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